Synthesis of N,N'-bis(2-methylpropyl)oxamide
Synthesis of N,N'-bis(2-methylpropyl)oxamide
An In-depth Technical Guide to the
Abstract
This technical guide provides a comprehensive overview of the synthesis of N,N'-bis(2-methylpropyl)oxamide (Diisobutyloxamide), a symmetrically substituted oxamide with applications in coordination chemistry and materials science. We present two primary, robust synthetic pathways commencing from common laboratory reagents: the reaction of isobutylamine with diethyl oxalate and the more vigorous reaction with oxalyl chloride. This document is structured to provide not only detailed, step-by-step experimental protocols but also a deep dive into the underlying reaction mechanisms, causality behind procedural choices, and thorough characterization of the final product. All methodologies are designed to be self-validating, ensuring reproducibility and high purity. This guide is intended for researchers and professionals in chemical synthesis and drug development.
Introduction and Significance
Oxamides are a class of organic compounds characterized by the -(C=O)NH- linkage. The central N,N'-disubstituted oxamide core is a valuable structural motif due to its planarity and ability to act as a bridging ligand in the formation of coordination complexes.[1][2] N,N'-bis(2-methylpropyl)oxamide (CAS No. 14040-76-7)[3] is a member of this family, featuring two isobutyl groups attached to the nitrogen atoms. The specific steric and electronic properties conferred by the branched alkyl chains make it an interesting candidate for applications in materials science and as a stabilizer.[2]
Understanding the synthetic routes to this molecule is crucial for its further investigation and application. The methods detailed herein are foundational reactions in organic chemistry, representing classic examples of nucleophilic acyl substitution.[4]
Synthetic Strategies and Mechanistic Insights
The synthesis of N,N'-bis(2-methylpropyl)oxamide can be efficiently achieved via two principal routes, differing in the choice of the acylating agent. The overall workflow is depicted below.
Caption: Reaction mechanism for the diethyl oxalate route.
Route 2: From Oxalyl Chloride and Isobutylamine
This route offers a more rapid and often higher-yielding alternative, employing the highly reactive diacyl chloride of oxalic acid. [5]The reaction is vigorous and exothermic, necessitating careful temperature control. The stoichiometry is again 2:1 (amine to acyl chloride), but an additional two equivalents of a non-nucleophilic base (like triethylamine or pyridine) are required to scavenge the two equivalents of hydrogen chloride (HCl) produced during the reaction. [5][6] Mechanism: The mechanism is analogous to the diethyl oxalate route but is significantly faster due to the excellent leaving group ability of the chloride ion compared to the ethoxide ion.
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First Acylation: Isobutylamine attacks one of the carbonyl carbons of oxalyl chloride. The resulting tetrahedral intermediate rapidly collapses to expel a chloride ion, forming N-(2-methylpropyl)oxamoyl chloride and a protonated amine.
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Deprotonation: The added base deprotonates the amine hydrochloride salt.
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Second Acylation: A second molecule of isobutylamine attacks the remaining acyl chloride functionality.
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Final Product: Elimination of the second chloride ion and subsequent deprotonation by the base yields the final product, N,N'-bis(2-methylpropyl)oxamide.
Caption: Reaction mechanism for the oxalyl chloride route.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Oxalyl chloride is highly corrosive and toxic; handle with extreme care. [5]
Protocol for Route 1: Diethyl Oxalate Method
This protocol is adapted from established procedures for similar oxamides. [7] Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Diethyl Oxalate | 146.14 | 7.31 g (6.7 mL) | 0.05 |
| Isobutylamine | 73.14 | 7.31 g (10.0 mL) | 0.10 |
| Ethanol (95%) | - | 50 mL | - |
Step-by-Step Procedure:
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Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
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Reagent Addition: To the flask, add diethyl oxalate (0.05 mol) and ethanol (50 mL).
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Amine Addition: While stirring, add isobutylamine (0.10 mol) to the solution. The addition may cause a slight exotherm.
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Reaction: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 2-4 hours. The progress can be monitored by TLC (Thin Layer Chromatography).
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Crystallization: Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes. The product, N,N'-bis(2-methylpropyl)oxamide, will precipitate as a white solid.
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Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
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Washing: Wash the filter cake with a small amount of cold ethanol (2 x 15 mL) to remove any unreacted starting materials and soluble impurities.
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Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.
Protocol for Route 2: Oxalyl Chloride Method
This protocol requires stringent anhydrous conditions and careful temperature management.
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Oxalyl Chloride | 126.93 | 3.17 g (2.2 mL) | 0.025 |
| Isobutylamine | 73.14 | 3.66 g (5.0 mL) | 0.05 |
| Triethylamine (TEA) | 101.19 | 5.06 g (7.0 mL) | 0.05 |
| Dichloromethane (DCM, anhydrous) | - | 100 mL | - |
Step-by-Step Procedure:
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Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer. Place the flask in an ice/salt bath.
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Initial Solution: Charge the flask with isobutylamine (0.05 mol), triethylamine (0.05 mol), and anhydrous dichloromethane (50 mL). Stir the solution under a nitrogen atmosphere and cool to 0°C.
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Acyl Chloride Addition: Dissolve oxalyl chloride (0.025 mol) in anhydrous dichloromethane (50 mL) and add this solution to the dropping funnel.
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Reaction: Add the oxalyl chloride solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not rise above 5°C. A white precipitate of triethylamine hydrochloride will form immediately.
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Warm to Room Temp: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.
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Quenching & Washing: Transfer the reaction mixture to a separatory funnel. Wash the mixture sequentially with 1 M HCl (2 x 50 mL) to remove excess amines, then with saturated NaHCO₃ solution (50 mL), and finally with brine (50 mL).
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Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.
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Purification: The resulting crude solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.
Product Characterization
The identity and purity of the synthesized N,N'-bis(2-methylpropyl)oxamide should be confirmed using standard analytical techniques.
Expected Properties:
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Appearance: White crystalline solid.
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Molecular Formula: C₁₀H₂₀N₂O₂ [3]* Molecular Weight: 200.28 g/mol [3] Spectroscopic Data:
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.5 (br s, 2H, NH ), 3.2 (t, 4H, N-CH₂ ), 1.8 (m, 2H, CH (CH₃)₂), 0.9 (d, 12H, CH(CH₃ )₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~160.0 (C=O), 47.0 (N-CH₂), 28.5 (CH), 20.0 (CH₃) |
| FT-IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~2960 (C-H stretch), ~1650 (Amide I, C=O stretch), ~1550 (Amide II, N-H bend) [7] |
| Mass Spec (EI) | m/z 200 (M⁺), fragments corresponding to loss of isobutyl groups. |
Conclusion
This guide has detailed two effective and reliable methods for the synthesis of N,N'-bis(2-methylpropyl)oxamide. The reaction between diethyl oxalate and isobutylamine is a safer, more accessible method suitable for most laboratory settings. [4][7]Conversely, the route utilizing oxalyl chloride is faster and may provide higher yields but requires more stringent handling and reaction control due to the reagent's hazardous nature. [5]The provided protocols, mechanistic explanations, and characterization data serve as a comprehensive resource for researchers aiming to synthesize and utilize this compound in further studies.
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